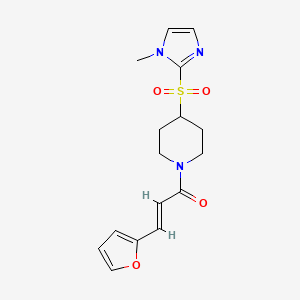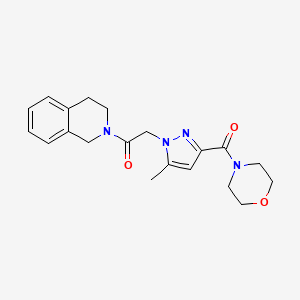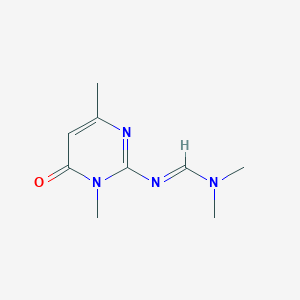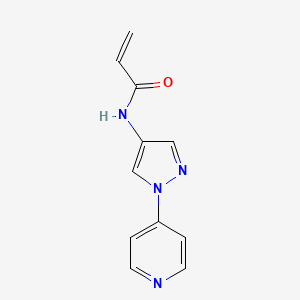![molecular formula C14H10BrClN4O3 B2845574 8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione CAS No. 105798-29-6](/img/no-structure.png)
8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione, also known as 8-Br-cAMP, is a synthetic cyclic adenosine monophosphate (cAMP) analog. cAMP is a secondary messenger that plays a crucial role in signal transduction pathways. 8-Br-cAMP is widely used in scientific research to study the mechanisms of cAMP signaling and its effects on various cellular processes.
Wirkmechanismus
8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione acts as a cAMP analog by binding to and activating PKA. PKA then phosphorylates various target proteins, leading to changes in their activity and function. This can result in a wide range of cellular effects, such as changes in gene expression, ion channel activity, and cell differentiation.
Biochemical and physiological effects:
The biochemical and physiological effects of 8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione are dependent on the specific cell type and signaling pathways involved. It has been shown to induce the differentiation of adipocytes and osteoblasts, as well as increase the activity of ion channels and neurotransmitter release. It can also modulate gene expression and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione in lab experiments is its ability to activate PKA and induce cellular effects similar to those of endogenous cAMP. It is also stable and can be easily synthesized. However, one limitation is its potential for off-target effects, as it can bind to other proteins and enzymes besides PKA.
Zukünftige Richtungen
There are several future directions for research involving 8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione. One area of interest is the study of its effects on cancer cells, as cAMP signaling has been implicated in cancer progression. Another area of interest is the development of more specific cAMP analogs that can target specific signaling pathways and avoid off-target effects. Additionally, the use of 8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione in combination with other compounds may provide new insights into the mechanisms of cAMP signaling and its role in cellular processes.
Synthesemethoden
8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione can be synthesized by reacting 8-bromoadenosine with 4-chlorophenylacetyl chloride in the presence of a base, followed by reaction with methyl isocyanate. The resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione is used in a wide range of scientific research applications, including the study of cell signaling pathways, gene expression, and cell differentiation. It has been shown to activate protein kinase A (PKA) and induce the differentiation of various cell types, such as adipocytes and osteoblasts. It has also been used to study the effects of cAMP on ion channel activity and neurotransmitter release.
Eigenschaften
CAS-Nummer |
105798-29-6 |
|---|---|
Produktname |
8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione |
Molekularformel |
C14H10BrClN4O3 |
Molekulargewicht |
397.61 |
IUPAC-Name |
8-bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C14H10BrClN4O3/c1-19-11-10(12(22)18-14(19)23)20(13(15)17-11)6-9(21)7-2-4-8(16)5-3-7/h2-5H,6H2,1H3,(H,18,22,23) |
InChI-Schlüssel |
DWSOPASDUQGIQC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-4-[(4-fluorosulfonyloxyphenyl)-methylcarbamoyl]benzene](/img/structure/B2845491.png)
![7-(4-Benzylpiperazin-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2845495.png)
![5-((2-ethoxyethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2845496.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2845499.png)
![Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2845500.png)


![3-(methoxymethyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2845506.png)


![3-chloro-7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2845509.png)
![4-[(2-Iodophenyl)carbonyl]morpholine](/img/structure/B2845510.png)

